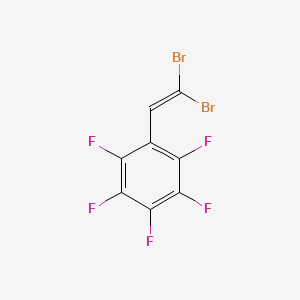
Benzene, (2,2-dibromoethenyl)pentafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2,2-dibromoethenyl)pentafluoro- is an organic compound with the molecular formula C8H2Br2F5 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene, (2,2-dibromoethenyl)pentafluoro- can be synthesized through the reaction of pentafluorobenzene with 2,2-dibromoethene under specific conditions. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, (2,2-dibromoethenyl)pentafluoro- involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through distillation or other separation techniques to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (2,2-dibromoethenyl)pentafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of less brominated or fluorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Benzene, (2,2-dibromoethenyl)pentafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Benzene, (2,2-dibromoethenyl)pentafluoro- exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with other molecules, leading to various chemical transformations. The pathways involved in these interactions depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, (2,2-dibromoethenyl)tetrafluoro-
- Benzene, (2,2-dibromoethenyl)trifluoro-
- Benzene, (2,2-dibromoethenyl)difluoro-
Uniqueness
Benzene, (2,2-dibromoethenyl)pentafluoro- is unique due to its high degree of halogenation, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms makes it highly reactive and suitable for various specialized applications. Its unique structure also allows for specific interactions with other molecules, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
393819-34-6 |
|---|---|
Molekularformel |
C8HBr2F5 |
Molekulargewicht |
351.89 g/mol |
IUPAC-Name |
1-(2,2-dibromoethenyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8HBr2F5/c9-3(10)1-2-4(11)6(13)8(15)7(14)5(2)12/h1H |
InChI-Schlüssel |
YAFICFPPTPPVEV-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(Br)Br)C1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
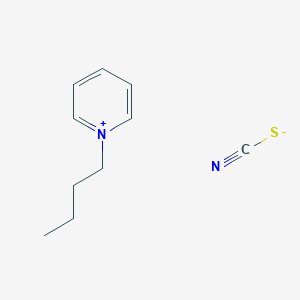
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
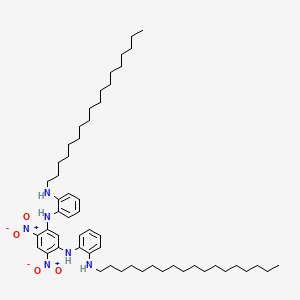
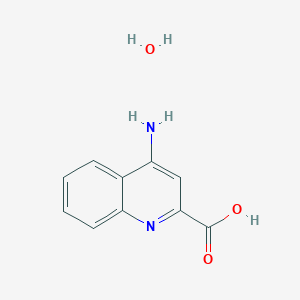
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
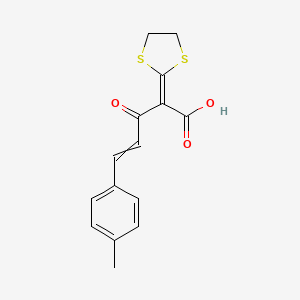

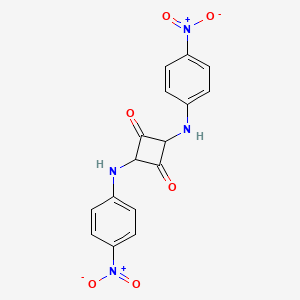
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
